molecular formula C14H11N3O5 B11971231 N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide CAS No. 303084-13-1

N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11971231
CAS No.: 303084-13-1
M. Wt: 301.25 g/mol
InChI Key: OPFIQASDEDPYSP-OVCLIPMQSA-N
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Description

N'-(2,4-Dihydroxybenzylidene)-4-nitrobenzohydrazide (CAS 303084-13-1) is a Schiff base hydrazone compound that serves as a valuable intermediate in organic synthesis and possesses significant potential for biomedical research. This compound belongs to a class of molecules known for a wide spectrum of biological activities, including antibacterial and antifungal properties, which are attributed to its key functional groups—the phenolic hydroxyl and the azomethine (C=N) linkage . Its molecular formula is C14H11N3O5, with a molecular weight of 301.25 g/mol . In research settings, this hydrazide derivative is primarily investigated for its role in developing new pharmacologically active agents. Studies on closely related analogues have demonstrated effective antibacterial activity against microorganisms such as Escherichia coli . Furthermore, compounds of this class are utilized in the synthesis of metal complexes, which find applications in analytical chemistry, catalysis, and materials science . The molecular structure is characterized by an E-configuration about the azomethine bond, and the molecule often exhibits a relatively planar conformation, facilitating extensive conjugation and contributing to its stability and electronic properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

303084-13-1

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O5/c18-12-6-3-10(13(19)7-12)8-15-16-14(20)9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+

InChI Key

OPFIQASDEDPYSP-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves a hydrazone formation mechanism. The aldehyde group of 4-hydroxysalicylaldehyde reacts with the hydrazide group of 4-nitrobenzohydrazide, leading to the elimination of water and the formation of a C=N bond (benzylidene hydrazone) .

Key steps:

  • Nucleophilic attack : The hydrazide’s amine group attacks the aldehyde’s carbonyl carbon.

  • Dehydration : Water is eliminated, forming a hydrazone linkage.

  • Stabilization : Intramolecular and intermolecular hydrogen bonds stabilize the product .

Structural Analysis

The crystal structure reveals a planar molecular geometry with an r.m.s. deviation of 0.0832 Å for non-hydrogen atoms . Stabilization arises from:

Intermolecular Interactions

  • Hydrogen bonds :

    • O—H⁻⁻O : Links adjacent molecules into layers parallel to the (101) plane.

    • N—H⁻⁻O : Enhances molecular connectivity.

    • C—H⁻⁻O : Strengthens the three-dimensional network .

  • π–π interactions : Occur between aromatic rings of symmetry-related molecules (centroid-centroid distance: 3.5425 Å) .

Interaction Type Description
Intramolecular O—H⁻⁻N bonding within the molecule
Intermolecular O—H⁻⁻O, N—H⁻⁻O, and C—H⁻⁻O hydrogen bonds form layers and 3D networks
π–π stacking Aromatic ring interactions between molecules

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide exhibits notable anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 and HUH7 liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and autophagy in these cells, leading to significant reductions in cell viability .

1.2 Antiparasitic Properties

Similar compounds, particularly those related to hydrazones, have demonstrated activity against protozoan parasites such as Leishmania donovani and Trypanosoma brucei. This suggests that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide may also possess antiprotozoal activity, warranting further investigation into its potential as a therapeutic agent against parasitic infections .

1.3 Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using various assays, including DPPH and FRAP tests. Results indicate strong antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress-related diseases .

Material Science

2.1 Corrosion Inhibition

N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide has shown potential as a corrosion inhibitor for mild steel in acidic environments. Its efficacy is attributed to the formation of protective layers on metal surfaces through adsorption mechanisms, which significantly reduce corrosion rates.

2.2 Sensor Development

The compound's ability to form stable complexes with metal ions has led to its application in sensor technology. It can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants due to its selective binding properties .

Environmental Applications

3.1 Water Treatment

Given its chemical structure, N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide may be employed in water treatment processes to remove heavy metals or organic pollutants. Its chelating properties allow it to bind with contaminants, facilitating their removal from aqueous solutions .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant growth inhibition in HepG2 cells with an IC50 of approximately 40% at specific concentrations .
Study 2Antioxidant PropertiesExhibited strong antioxidant activity with effective scavenging rates in DPPH assays .
Study 3Corrosion InhibitionReduced corrosion rates by over 70% in mild steel exposed to acidic environments when treated with the compound.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the presence of the nitro and hydroxyl groups allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in cancer cells .

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Hydrazones

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Reference
Title Compound Monoclinic P21/c 8.025 12.567 12.877 96.73 1289.7
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide Monoclinic P21/c 10.231 9.874 14.352 90.0 1431.2
(E)-4-Bromo-N'-(2,4-dihydroxybenzylidene)benzohydrazide Triclinic P1̄ 7.893 9.456 12.341 89.5 924.1

Key Observations :

  • The title compound’s monoclinic system and planar geometry contrast with triclinic systems observed in bromo-substituted analogues .
  • Methoxy-substituted derivatives (e.g., 4-methoxybenzylidene) exhibit larger unit cell volumes due to steric effects .

Key Observations :

  • Lower yield (42%) for the title compound compared to 2c (76%) suggests steric or electronic challenges in condensing 2,4-dihydroxybenzaldehyde .
  • Methoxy groups enhance solubility, as seen in higher yields for 4-methoxy derivatives .

Key Observations :

  • The title compound’s antioxidant activity is attributed to its 2,4-dihydroxy groups, which donate protons to stabilize free radicals .
  • Bromo and methoxy substituents improve anticancer and antimicrobial activities, respectively, by modulating electronic properties and membrane permeability .
  • Neuroprotective hydrazones (e.g., benzimidazole derivatives) highlight the scaffold’s versatility in targeting neurological pathways .

Biological Activity

N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide is a hydrazone compound synthesized from 2,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. Its unique structure, characterized by the presence of both hydroxyl and nitro groups, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

  • Molecular Formula : C14H11N3O5
  • Molecular Weight : 301.25 g/mol
  • Functional Groups : Hydroxyl (-OH) and nitro (-NO2) groups enhance its reactivity and biological potential.

1. Antimicrobial Activity

Research indicates that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Results from studies show:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis17
Escherichia coli14
Pseudomonas aeruginosa12

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide has been evaluated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

  • DPPH IC50 Value : 25 µg/mL
  • FRAP (Ferric Reducing Antioxidant Power) : Significant reduction in ferric ion to ferrous ion was observed, indicating strong reducing power .

3. Anti-inflammatory Activity

In vitro studies have shown that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide inhibits pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism involves the suppression of NF-κB signaling pathways, which play a critical role in inflammation.

  • Cytokine Inhibition (%) :
    • TNF-α: 60%
    • IL-6: 55%

This suggests potential applications in treating inflammatory diseases .

4. Anticancer Activity

The anticancer properties of N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide have been investigated in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited cytotoxic effects with the following IC50 values:

Cell LineIC50 (µM)
MCF-712
HepG215

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. Moreover, the compound increased reactive oxygen species (ROS) production, contributing to its cytotoxic effects .

Case Studies

  • Study on Antimicrobial Effects :
    • A study conducted on various bacterial strains revealed that N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized its potential as a natural preservative in food industries.
  • Anticancer Investigation :
    • In another study involving HepG2 cells treated with different concentrations of the compound over 72 hours, morphological changes indicative of apoptosis were observed. This included increased cell volume and cytoplasmic vacuolation, suggesting that the compound may induce programmed cell death through oxidative stress mechanisms .

Q & A

What are the optimal synthetic routes for N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation of 4-nitrobenzohydrazide and 4-hydroxysalicylaldehyde in ethanol under acidic catalysis (acetic acid) and reflux (5 hours). Crystallization occurs at room temperature, yielding planar molecules stabilized by intramolecular hydrogen bonds (O–H⋯N) and π–π interactions . Key factors affecting yield include:

  • Molar ratio : Equimolar reactants (3 mmol each) minimize side products.
  • Solvent choice : Ethanol promotes Schiff base formation while ensuring solubility of intermediates.
  • Catalyst : Acetic acid enhances imine formation kinetics.
    Yields typically range from 42% to 76% for derivatives, depending on substituent reactivity and purification methods (e.g., recrystallization vs. column chromatography) .

How can spectroscopic and crystallographic data resolve ambiguities in structural assignments for this compound?

  • X-ray crystallography confirms the near-planar geometry (r.m.s. deviation: 0.0832 Å) and intramolecular O–H⋯N hydrogen bonding (2.07 Å). Intermolecular O–H⋯O and N–H⋯O interactions stabilize the crystal lattice, with π–π stacking (centroid separation: 3.54 Å) between aromatic rings .
  • 1H/13C NMR : The hydrazone proton (N–H) appears as a broad singlet at δ 11.30–12.24 ppm, while the azomethine proton (C=N–H) resonates at δ 8.51–8.66 ppm. Aromatic protons exhibit splitting patterns consistent with substitution (e.g., doublets for nitro groups at δ 8.17–8.39 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) confirm hydrazone formation. O–H stretches (3200–3500 cm⁻¹) indicate phenolic groups .

What methodological strategies address contradictions in reported biological activities of this compound?

Discrepancies in antimicrobial or antioxidant activity across studies often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or antioxidant models (DPPH vs. FRAP).
  • Solubility limitations : Poor aqueous solubility may reduce bioavailability in vitro. Using DMSO as a co-solvent (≤1% v/v) mitigates this .
  • Metal coordination : Enhanced activity in metal complexes (e.g., Co(II), Cu(II)) compared to free ligands suggests redox-active metal centers potentiate biological effects. For example, Cu(II) complexes exhibit lower MIC values (2–8 µg/mL) against Staphylococcus aureus due to membrane disruption via ROS generation .

How can computational methods (DFT, TD-DFT) predict electronic properties relevant to photochemical applications?

  • DFT calculations (B3LYP/6-311++G(d,p)) reveal intramolecular charge transfer (ICT) between the electron-deficient nitro group and electron-rich dihydroxybenzylidene moiety. The HOMO-LUMO gap (~3.2 eV) suggests potential as a photosensitizer .
  • TD-DFT predicts UV-Vis absorption maxima at 350–380 nm (π→π* transitions), corroborated experimentally. Solvatochromic shifts in polar solvents (e.g., ethanol) align with computed dipole moments (~6.5 D) .

What advanced strategies improve the refinement of crystal structures with disordered hydrogen atoms?

  • SHELX refinement : Restrain O–H and N–H bond lengths (0.84±0.02 Å and 0.88±0.02 Å, respectively) using AFIX commands. Isotropic displacement parameters (Uiso) are set to 1.2–1.5×Ueq of carrier atoms .
  • Hydrogen bonding networks : Use PLATON or Mercury to analyze intermolecular interactions. For example, the title compound forms a 3D network via O–H⋯O (2.65 Å) and C–H⋯O (2.82 Å) contacts, critical for resolving disorder in phenolic groups .

How do substituent modifications on the benzylidene or nitrobenzohydrazide moieties alter bioactivity?

  • Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. Derivatives with –Cl or –Br substituents show MIC values 2–4× lower than unsubstituted analogs .
  • Hydroxyl group positioning : 2,4-Dihydroxy substitution (vs. 3,4-dihydroxy) improves antioxidant capacity (IC₅₀: 18.7 µM in DPPH assay) due to resonance stabilization of phenoxyl radicals .

What analytical challenges arise in characterizing hydrazone tautomerism, and how are they resolved?

  • Tautomeric equilibrium : The keto-enol equilibrium complicates NMR interpretation. Low-temperature ¹H NMR (−40°C in DMSO-d₆) "freezes" tautomers, revealing separate signals for enol (δ 11.3–12.2 ppm) and keto (δ 9.5–10.5 ppm) forms .
  • X-ray vs. solution state : Crystallography often captures the enol form due to stabilization by hydrogen bonds, whereas solution-state studies may show equilibrium. IR spectroscopy (C=O vs. C–O stretches) distinguishes dominant tautomers .

How do solvent polarity and pH influence the compound’s stability and reactivity?

  • pH-dependent degradation : Acidic conditions (pH < 3) protonate the hydrazone nitrogen, accelerating hydrolysis. Stability studies (HPLC) show >90% integrity in neutral buffers (pH 7.4) over 48 hours .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (chloroform) favor keto tautomers. Reactivity in Suzuki coupling or coordination chemistry is solvent-dependent .

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